

Application Notes: Analysis of Semduramicin Residues in Poultry Muscle and Eggs

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Compound of Interest

Compound Name: Semduramicin

Cat. No.: B057454

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Introduction

Semduramicin is an ionophore antibiotic used as a coccidiostat in the poultry industry to control parasitic infections.[1] Its use as a feed additive necessitates the monitoring of its residues in poultry products to ensure consumer safety and compliance with regulatory limits. [2] These application notes provide a summary of analytical methodologies for the determination of **semduramicin** residues in poultry muscle and eggs, targeting researchers, scientists, and drug development professionals. The primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC) with post-column derivatization and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), the latter being the preferred method for its high sensitivity and specificity.[2]

Data Presentation

The following tables summarize the quantitative data related to the analysis of **semduramicin** residues, including regulatory limits and the performance of analytical methods.

Table 1: Maximum Residue Limits (MRLs) for **Semduramicin** in Poultry Tissues and Eggs

Matrix	Jurisdiction	MRL (µg/kg)
Muscle	United States (21 CFR 556.597)	130[1][2]
Canada	130	
Liver	United States (21 CFR 556.597)	400[1][2]
Canada	400	
Kidney	Canada	200
Skin/Fat	Canada	500
Eggs	European Union	2

Note: MRLs can be subject to change and may vary by region. Always consult the latest local regulations.

Table 2: Performance of Analytical Methods for **Semduramicin** Determination

Analytical Method	Matrix	Limit of Quantification (LOQ) (µg/kg)	Limit of Detection (LOD) (µg/kg)	Recovery (%)
LC-MS/MS	Poultry Muscle	0.1 - 0.4[1]	0.1[1]	68.2 - 114.3[3]
LC-MS/MS	Eggs (Yolk)	1.0[3]	-	68.2 - 114.3[3]
HPLC with Post-Column Derivatization	Poultry Liver	25[4]	25	88 - 95[5]

Experimental Protocols

Detailed protocols for the analysis of **semduramicin** in poultry muscle and eggs are provided below. These protocols are based on established and validated methods found in the scientific literature.

Protocol 1: Determination of Semduramicin in Poultry Muscle by LC-MS/MS

This protocol describes a method for the extraction, clean-up, and quantification of **semduramicin** in poultry muscle tissue using liquid chromatography-tandem mass spectrometry.

1. Sample Preparation and Homogenization

1.1. Thaw frozen poultry muscle samples to room temperature. 1.2. Mince the muscle tissue using a food-grade grinder. 1.3. Weigh 5 g (\pm 0.1 g) of the homogenized tissue into a 50 mL polypropylene centrifuge tube.

2. Extraction

2.1. Add 20 mL of acetonitrile to the centrifuge tube containing the tissue sample. 2.2. Homogenize the sample for 1 minute at high speed using a rotor-stator homogenizer. 2.3. Centrifuge the tube at 4000 rpm for 10 minutes. 2.4. Decant the acetonitrile supernatant into a clean tube.

3. Clean-up (Solid-Phase Extraction - SPE)

3.1. Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. 3.2. Load the acetonitrile extract onto the conditioned SPE cartridge. 3.3. Wash the cartridge with 5 mL of 40% methanol in water. 3.4. Elute the **semduramicin** from the cartridge with 10 mL of methanol. 3.5. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. 3.6. Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis

4.1. Liquid Chromatography Conditions:

- Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 μ m).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient: A linear gradient starting at 30% B, increasing to 95% B over 8 minutes, holding for 2 minutes, and then returning to initial conditions.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 10 µL.

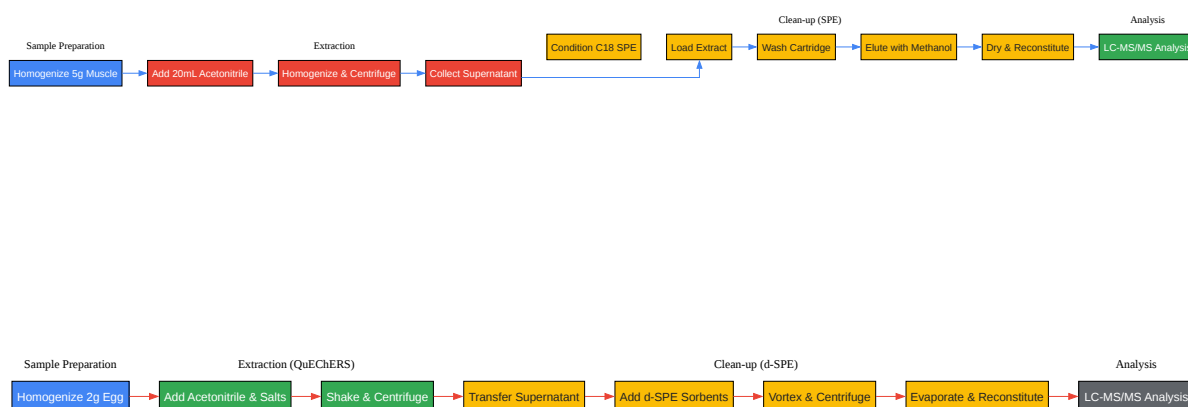
4.2. Mass Spectrometry Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Monitoring Mode: Multiple Reaction Monitoring (MRM).
- Precursor Ion (m/z): 911.4 [M+K]⁺[1]
- Product Ions (m/z): 849.6 (quantifier), 867.0 (qualifier)[1]
- Collision Energy: 40 eV[1]

5. Quantification

5.1. Prepare matrix-matched calibration standards by spiking blank poultry muscle extract with known concentrations of **semduramicin**. 5.2. Construct a calibration curve by plotting the peak area of the quantifier product ion against the concentration. 5.3. Determine the concentration of **semduramicin** in the samples by interpolating their peak areas on the calibration curve.

Diagram 1: Experimental Workflow for **Semduramicin** Analysis in Poultry Muscle



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